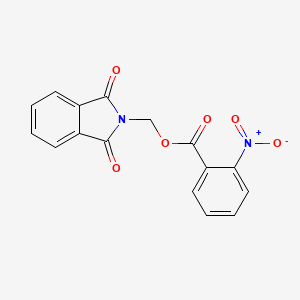

Phthalimidomethyl o-nitrobenzoate

Description

Phthalimidomethyl o-nitrobenzoate is a specialized ester derivative of carboxylic acids, primarily utilized in analytical chemistry for the identification and characterization of organic acids. Its structure combines a phthalimide group (a cyclic imide with aromatic properties) and an o-nitrobenzoate ester moiety. The phthalimide group enhances hydrolytic stability under certain conditions, while the ortho-nitro substituent on the benzoate ring introduces electron-withdrawing effects, influencing reactivity and solubility . This compound is notable for its utility in derivatization protocols, where it serves as a crystalline derivative to confirm the identity of carboxylic acids via melting point analysis or spectroscopic methods .

Properties

Molecular Formula |

C16H10N2O6 |

|---|---|

Molecular Weight |

326.26 g/mol |

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl 2-nitrobenzoate |

InChI |

InChI=1S/C16H10N2O6/c19-14-10-5-1-2-6-11(10)15(20)17(14)9-24-16(21)12-7-3-4-8-13(12)18(22)23/h1-8H,9H2 |

InChI Key |

GKCGQDGCXGFUKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Phthalimidomethyl o-nitrobenzoate belongs to a broader class of carboxylic acid derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Phthalimidomethyl Esters vs. Traditional Carboxylic Acid Derivatives

Key Findings :

- Synthetic Efficiency : Phthalimidomethyl esters avoid hazardous acid chloride intermediates, enabling safer and faster preparation compared to amides/anilides .

- Hydrolytic Behavior : The phthalimide group in this compound undergoes rapid hydrolysis to yield phthalamic acid, a property exploited in controlled-release applications. In contrast, 4-nitrobenzyl esters hydrolyze more slowly due to steric and electronic differences .

- Electron-Withdrawing Effects: The ortho-nitro group in this compound enhances electrophilicity at the ester carbonyl, accelerating nucleophilic substitution reactions compared to non-nitro analogs .

Comparison with Phthalimidomethyl-Containing Agrochemicals

Phosmet (O,O-dimethyl-S-(phthalimidomethyl)dithiophosphate), an organophosphate insecticide, shares the phthalimidomethyl group but differs in core structure and application:

- Structural Divergence : Phosmet incorporates a dithiophosphate group, enabling cholinesterase inhibition, whereas this compound lacks such bioactivity .

- Reactivity : Phosmet’s sulfur atoms confer distinct redox and hydrolytic behavior, contrasting with the ester-dominated reactivity of this compound .

Pyrazolylphthalimide Derivatives

Pyrazolylphthalimide derivatives (e.g., compound 4 in ) exhibit fused heterocyclic systems. Unlike this compound, these derivatives are tailored for antimicrobial and anticancer activity due to their planar aromatic structures, which enhance DNA intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.